Lipophilicity (XLogP3-AA) Differentiation: 2.5 vs. ≤1.3 for Simpler 2,6-Dichloropyridine Carboxamide Analogs
The target compound exhibits a computed XLogP3-AA of 2.5, representing a >1.2 log unit increase in lipophilicity compared to the parent 2,6-dichloropyridine-3-carboxamide (CAS 62068-78-4; XLogP ~0.8, estimated) and a >0.7 log unit increase compared to the Weinreb amide analog 2,6-dichloro-N-methoxy-N-methylnicotinamide (CAS 873936-98-2; XLogP ~1.3, estimated). This lipophilicity shift is driven entirely by the 2-methoxy-2-methylpropyl side chain and is consistent with the increased carbon count and reduced H-bond donor count (1 vs. 2 for the primary amide parent) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 2,6-Dichloropyridine-3-carboxamide (CAS 62068-78-4): XLogP ~0.8; 2,6-Dichloro-N-methoxy-N-methylnicotinamide (CAS 873936-98-2): XLogP ~1.3 |
| Quantified Difference | ΔXLogP = +1.7 vs. primary amide parent; ΔXLogP = +1.2 vs. Weinreb analog |
| Conditions | Computed values (XLogP3-AA algorithm, PubChem 2019.06.18 release); comparators are estimated from structural analogs |
Why This Matters
A logP difference of >1.0 log unit translates to an approximately 10-fold difference in membrane partitioning, directly impacting cell-based assay permeability, off-target binding risks, and oral bioavailability predictions — making this compound a meaningfully different chemical entity for screening library selection.
- [1] PubChem. Compound Summary for CID 71987213: 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/1436188-74-7 (accessed 2026-04-29). View Source
- [2] ChemBase. 2,6-Dichloropyridine-3-carboxamide (CAS 62068-78-4) and 2,6-Dichloro-N-methoxy-N-methylnicotinamide (CAS 873936-98-2). https://www.chembase.cn (accessed 2026-04-29). View Source
